molecular formula C5H5F3N2 B137538 1-Methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 154471-65-5

1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B137538
M. Wt: 150.1 g/mol
InChI Key: MQSLINQSJFALSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07867949B2

Procedure details

To a mixture of 18 g of 4-ethoxy-1,1,1-trifluoro-3-butene-2-one and 50 ml of methanol was added 5.7 ml of methylhydrazine, and the mixture was heated to reflux for 4 hours. The reaction mixture was allowed to cool to room temperature, concentrated under reduced pressure, and subjected to distillation under reduced pressure (60° C./15 mmHg) to obtain 8.71 g of 1-methyl-3-trifluoromethyl-1H-pyrazole of the formula:
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[CH:5][C:6](=O)[C:7]([F:10])([F:9])[F:8])C.[CH3:12][NH:13][NH2:14]>CO>[CH3:12][N:13]1[CH:4]=[CH:5][C:6]([C:7]([F:10])([F:9])[F:8])=[N:14]1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(C)OC=CC(C(F)(F)F)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
methylhydrazine
Quantity
5.7 mL
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure (60° C./15 mmHg)

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.